Product packaging for Quinoline-4-carbonitrile(Cat. No.:CAS No. 2973-27-5)

Quinoline-4-carbonitrile

Cat. No.: B1295981
CAS No.: 2973-27-5
M. Wt: 154.17 g/mol
InChI Key: JBSAUEMFOKUWTP-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Moiety in Contemporary Chemical Research

The quinoline moiety, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a structure of profound importance in modern chemical and pharmaceutical science. orientjchem.orgrsc.org Recognized as a "privileged scaffold," its versatile structure is a cornerstone in drug discovery and development. nih.govresearchgate.net The significance of the quinoline ring is demonstrated by its presence in a wide array of pharmacologically active compounds that exhibit diverse biological activities, including anticancer, antimalarial, anti-inflammatory, antibacterial, antiviral, and antifungal properties. orientjchem.orgrsc.orgnih.govchemrj.org

The ability to modify the quinoline core at various positions allows for the fine-tuning of its physicochemical and biological properties, making it a highly adaptable template for designing novel therapeutic agents. orientjchem.orgmdpi.com Beyond medicine, quinoline derivatives are integral to materials science for creating dyes and specialized polymers, and they serve as essential building blocks and ligands in synthetic organic chemistry. numberanalytics.comrsc.org Their utility extends to agrochemicals and as analytical reagents, highlighting the broad and enduring impact of this chemical entity. numberanalytics.comrsc.org

Historical Context of Quinoline-Based Compound Research

The history of quinoline research began in 1834 when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. chemrj.orgiipseries.orgwikipedia.org This discovery marked the entry of this important heterocycle into the field of organic chemistry. For many years, coal tar remained the primary commercial source of quinoline. wikipedia.org

The late 19th century saw the development of foundational synthetic methods that enabled the laboratory preparation of quinoline and its derivatives, moving beyond reliance on natural sources. These seminal reactions, many of which are still relevant today, formed the bedrock of quinoline chemistry. Key historical synthesis methods are detailed in the table below.

Synthesis Method Year Developed Description Primary Reactants
Skraup Synthesis 1880Involves the reaction of an aniline (B41778) with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. numberanalytics.comiipseries.orgnih.govAniline, Glycerol, Sulfuric Acid, Oxidizing Agent
Friedländer Synthesis 1882A condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a methylene (B1212753) group alpha to a carbonyl group. orientjchem.orgiipseries.orgnih.govo-aminoaryl aldehyde/ketone, Compound with α-methylene ketone
Doebner-von Miller Reaction 1881-1883Uses anilines and α,β-unsaturated carbonyl compounds, often formed in situ from aldehydes or ketones. numberanalytics.comwikipedia.orgAniline, α,β-Unsaturated carbonyl compound
Combes Quinoline Synthesis 1888An aniline is reacted with a β-diketone, followed by acid-catalyzed cyclization to form a substituted quinoline. iipseries.orgwikipedia.orgAniline, β-Diketone
Conrad-Limpach Synthesis 1887Involves the condensation of anilines with β-ketoesters. orientjchem.orgwikipedia.orgAniline, β-Ketoester

Evolution of Research Trajectories for Quinoline-4-carbonitrile and its Derivatives

Research into this compound, also known as 4-cyanoquinoline, has established it as a valuable and versatile intermediate in organic synthesis. thieme-connect.com Its primary importance lies in the reactivity of the cyano group, which can be chemically transformed into other functional groups, providing a gateway to a wide range of quinoline derivatives. smolecule.commdpi.com

Early research focused on methods for the direct synthesis of the 4-cyanoquinoline core. A notable method involves the reductive cyclization of 2-(2-nitroaryl)-4-oxo-alkanenitriles, which are themselves prepared from the alkylation of o-nitroarylacetonitriles. thieme-connect.com This process, using reagents like tin(II) chloride, provided a direct route to the this compound structure. thieme-connect.comresearchgate.net

The evolution of research has shifted towards utilizing this compound as a building block for creating more complex molecules with specific biological functions. The cyano group can be converted into a tetrazole ring, a common isostere for a carboxylic acid in medicinal chemistry, leading to compounds with potential applications as receptor antagonists. mdpi.com Furthermore, the quinoline ring itself can be substituted to create diverse libraries of compounds for biological screening. researchgate.net This has led to the development of various derivatives with demonstrated activities, as highlighted in the following table.

Derivative Class Synthesis Approach Key Research Finding / Application
Tetrazolo[1,5-a]quinoline-4-carbonitriles Synthesized from tetrazolo[1,5-a]quinoline (B14009986) precursors.A series of these derivatives were synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains, with some compounds showing significant efficacy. researchgate.net
2-(p-tolyl)this compound Used as a precursor for tetrazole synthesis.Transformed into 4-(1H-tetrazol-5-yl)-2-(p-tolyl)quinoline as part of research into angiotensin II receptor antagonists. mdpi.com
2-Amino-substituted quinoline-4-carbonitriles Synthesized via multi-step reactions involving the formation of the quinoline ring followed by functionalization.Derivatives such as 2-(dimethylamino)this compound (B1442599) have been studied for their potential antitumor properties. smolecule.com
General Quinoline-4-carbonitriles Formed via reductive cyclization of ketonitriles.Established as versatile starting materials for synthesizing a variety of other quinoline derivatives due to the reactivity of the cyano group. thieme-connect.com

The research trajectory clearly indicates a move from foundational synthesis to functional application, positioning this compound as a key platform for the development of novel compounds in medicinal chemistry and beyond. mdpi.comontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2 B1295981 Quinoline-4-carbonitrile CAS No. 2973-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-4-carbonitrile
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InChI

InChI=1S/C10H6N2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSAUEMFOKUWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296998
Record name 4-cyanoquinoline
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2973-27-5
Record name 2973-27-5
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Record name 4-cyanoquinoline
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Record name 4-Cyanoquinoline
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Advanced Synthetic Methodologies for Quinoline 4 Carbonitrile and Its Derivatives

Catalytic Strategies in Quinoline-4-carbonitrile Synthesis

Catalysis is central to modern organic synthesis, offering pathways to complex molecules under milder conditions with greater control. For this compound and its derivatives, various catalytic systems, including transition metals, organocatalysts, and nanocatalysts, have been developed to facilitate their construction.

Transition metals and their complexes are highly effective catalysts for constructing complex heterocyclic frameworks like quinolines due to their ability to activate substrates and facilitate bond formation. ias.ac.iniaea.org Palladium and copper are among the most extensively used metals in this context.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are versatile for forming crucial C-N bonds in quinoline (B57606) synthesis. thieme-connect.com For instance, functionalized quinolines, including 4-anilinoquinoline-3-carbonitriles, have been prepared from 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones through a palladium-catalyzed process involving intramolecular C–N bond formation. thieme-connect.com Another approach involves a tandem process where a palladium-catalyzed Sonogashira coupling is followed by cyclization to yield the quinoline motif. ias.ac.in

Copper-catalyzed reactions offer an economical and efficient alternative for quinoline synthesis. ias.ac.in Copper catalysts can mediate the synthesis of substituted quinolines through domino reactions involving C-N and C-C bond formation. rsc.org One strategy involves the reaction of anilines and aldehydes, which proceeds through C-H functionalization, followed by the construction of C-N/C-C bonds, using molecular oxygen as a green oxidant. ias.ac.in A novel regioselective synthesis of 2-arylquinoline-3-carbonitriles has been described via a copper-mediated tandem reaction, which involves a Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by copper-catalyzed amination and intramolecular cyclization. rsc.org More complex quinoline-4-thiols have also been synthesized using a three-component cascade cyclization catalyzed by copper. nih.govscispace.com

The table below summarizes representative transition metal-catalyzed reactions for the synthesis of quinoline derivatives.

Catalyst SystemReactantsProduct TypeKey Features
Palladium 4-chloroquinoline-3-carbaldehyde hydrazones4-Anilinoquinoline-3-carbonitrilesIntramolecular C-N bond formation thieme-connect.com
Palladium Benzimidoyl chlorides, 1,6-enynesSubstituted quinolinesSonogashira coupling followed by cyclization ias.ac.in
Copper Anilines, AldehydesSubstituted quinolinesC-H functionalization, uses O₂ as oxidant ias.ac.in
Copper o-bromobenzaldehyde, active methylene nitriles2-Arylquinoline-3-carbonitrilesTandem Knoevenagel condensation and cyclization rsc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, complementing metal-based catalysis. While the literature specifically detailing organocatalytic routes to this compound is nascent, the principles of organocatalysis are widely applied to the synthesis of the broader quinoline family. These approaches often align with green chemistry principles by avoiding potentially toxic heavy metals.

Nanocatalysis has become a cornerstone of green chemistry, offering catalysts with high surface area, enhanced activity, and often, simple recovery and reuse. researchgate.net Magnetic nanoparticles, in particular, have been extensively used in the synthesis of quinoline derivatives due to their easy separation from the reaction mixture using an external magnet. benthamdirect.comnih.gov

Various metal-based nanocatalysts, including those based on iron, copper, cobalt, and zinc, have been developed for quinoline synthesis. nih.govacs.org Iron-based nanoparticles, such as Fe₃O₄ functionalized with acidic groups, serve as environmentally benign solid acid magnetic nanocatalysts. nih.gov For example, one such catalyst was used for the one-pot synthesis of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives from α-naphthylamine, aromatic aldehydes, and malononitrile, achieving yields up to 95% in short reaction times (5–15 minutes). nih.govresearchgate.net

Copper-based nanocatalysts (CuNPs) are also of great interest due to their unique catalytic capabilities. nih.gov CuFe₂O₄ nanoparticles have been successfully employed in Friedlander protocols for synthesizing diverse quinoline derivatives in good yields. nih.gov The use of heterogeneous catalysts is advantageous for practical applications due to their stability and reusability. For instance, a surface-functionalized graphitic carbon nitride (g-C₃N₄) catalyst has been shown to be a remarkable metal-free, recyclable catalyst for quinoline formation via the Friedländer synthesis. nih.gov

The following table details several nanocatalyst systems used in the synthesis of quinoline derivatives.

NanocatalystReactantsProduct TypeSolventTemperature (°C)Yield (%)
Fe₃O₄@PS-Arg α-naphthylamine, aromatic aldehydes, malononitrile2-amino-4-arylbenzo[h]quinoline-3-carbonitrilesEthanol (B145695)Reflux88-95 nih.gov
Fe₃O₄@SiO₂@(CH₂)₃NH(CH₂)₂O₂P(OH)₂ Pyruvic acid, naphthylamine, benzaldehydesBenzo-[h]quinoline-4-carboxylic acidsSolvent-free8080-89 nih.gov
IRMOF-3/PSTA/Cu Aniline (B41778) derivatives, benzaldehyde, phenylacetyleneSubstituted quinolinesCH₃CN8085-96 nih.gov
g-C₃N₄-CO-(CH₂)₃-SO₃H 2-Aminoaryl ketone, acetyl acetoneSubstituted quinolinesSolvent-free100~90 nih.gov

Multicomponent Reaction Approaches for this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. iipseries.org Several classic named reactions, such as the Pfitzinger and Doebner-von Miller reactions, are foundational MCRs for building quinoline scaffolds substituted at the 4-position.

The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids. iipseries.orgwikipedia.orgresearchgate.netjocpr.comresearchgate.net The reaction proceeds via the base-catalyzed hydrolysis of isatin to an intermediate keto-acid, which then reacts with a ketone or aldehyde to form an imine, followed by cyclization and dehydration. wikipedia.orgijsr.net

The Doebner-von Miller reaction is an acid-catalyzed synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgdrugfuture.comsynarchive.com A variation, the Doebner reaction, specifically uses an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. iipseries.orgacs.org While these traditional methods typically yield quinoline-4-carboxylic acids, they establish the core scaffold. nih.gov Modern variations aim to broaden the substrate scope, particularly for anilines bearing electron-withdrawing groups, which often give low yields in the conventional Doebner reaction. acs.orgacs.org

More recent MCRs have been developed to directly synthesize cyano-substituted quinolines. A one-pot, three-component protocol for synthesizing quinoline-3-carbonitrile derivatives utilizes heterocyclic aldehydes, anilines, and 2-cyanoacetohydrazide, demonstrating the versatility of MCRs in accessing diverse quinoline structures. iosrjournals.org Similarly, new quinoline-3-carbonitrile derivatives have been obtained via a one-pot multicomponent reaction of an aldehyde, ethyl cyanoacetate, a cyclic ketone, and ammonium (B1175870) acetate. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of quinolines has increasingly incorporated these principles through the use of environmentally benign catalysts, alternative solvents, and energy-efficient reaction conditions. acs.orgresearchgate.net

The application of recoverable and reusable heterogeneous catalysts, particularly magnetic nanocatalysts, is a significant step towards sustainable synthesis. researchgate.netnih.gov These catalysts minimize waste by allowing for simple separation and multiple reuse cycles without a significant loss of activity. nih.govnih.gov The development of metal-free catalytic systems, such as those based on functionalized graphitic carbon nitride, further enhances the green credentials of these synthetic routes. nih.gov

The choice of solvent is another critical aspect of green synthesis. The use of water or green solvents like polyethylene (B3416737) glycol (PEG-400) and ionic liquids, or avoiding solvents altogether, represents a paradigm shift from traditional organic synthesis that relies on volatile and often toxic organic solvents. iosrjournals.orgias.ac.in An elegant one-pot synthesis of quinoline derivatives has been achieved using an ionic liquid, [Et₃NH]⁺[BF₄]⁻, as a recyclable catalyst in ethanol. ias.ac.in

Conducting reactions under solvent-free conditions is a primary goal of green chemistry, as it eliminates solvent waste, reduces environmental impact, and can simplify product purification. nih.gov Several advanced methods for quinoline synthesis have been optimized to run without a solvent, often with thermal or microwave activation.

Many nanocatalytic syntheses of quinoline derivatives are performed under solvent-free conditions. nih.gov For example, the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives using a nanomagnetic catalyst was optimized at 80 °C without any solvent, resulting in good yields and short reaction times. nih.gov Similarly, the Friedländer synthesis of quinolines has been effectively carried out under solvent-free conditions at 100 °C using a recyclable, metal-free heterogeneous catalyst, maximizing the yield. nih.gov The Pfitzinger reaction, traditionally conducted in ethanol, has also been adapted to run in water, significantly improving its environmental profile. researchgate.net These solvent-free approaches not only adhere to green chemistry principles but also often lead to higher efficiency and easier product isolation. nih.govresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. frontiersin.orgnih.gov The application of microwave irradiation in quinoline synthesis capitalizes on the efficient heating of polar reagents and solvents, surmounting activation energy barriers more effectively. nih.gov

Several established methods for quinoline synthesis have been adapted for microwave conditions. For instance, a three-component reaction analogous to the Doebner synthesis, involving aromatic aldehydes, anilines, and pyruvic acid, can be catalyzed by p-toluenesulfonic acid (p-TSA) in ethanol under microwave irradiation at 80°C for just 3 minutes, affording quinoline-4-carboxylic acid derivatives in good yields (50-80%). nih.gov Another approach utilizes a reusable catalyst, Fe3O4-TDSN-Bi(III), under solvent-free microwave conditions (80°C) for the regioselective synthesis of quinolines from arylamines, arylaldehydes, and methyl propiolate, achieving excellent yields of 85–97%. nih.gov

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is also significantly enhanced by microwave energy. nih.gov Using neat acetic acid as both a solvent and catalyst, the reaction of 2-aminophenylketones with cyclic ketones under microwave irradiation at 160°C can produce quinoline derivatives in excellent yields within just 5 minutes. nih.gov This method offers a green and efficient alternative to traditional protocols that often require high temperatures or strong acids. nih.gov

These examples highlight the versatility of microwave assistance in constructing the quinoline core, offering rapid and efficient pathways to derivatives that can be precursors to or structurally related to this compound.

Table 1: Examples of Microwave-Assisted Quinoline Synthesis

Reactants Catalyst/Solvent Conditions Product Class Yield (%) Reference
Aromatic Aldehydes, Anilines, Pyruvic Acid p-TSA / Ethanol 80°C, 3 min Quinoline-4-carboxylic acids 50-80 nih.gov
Arylamines, Arylaldehydes, Methyl Propiolate Fe3O4-TDSN-Bi(III) / Solvent-free 80°C Polysubstituted Quinolines 85-97 nih.gov
2-Aminophenylketones, Cyclic Ketones Acetic Acid (neat) 160°C, 5 min Fused Quinolines Excellent nih.gov
Formyl-quinolines, Heterocyclic Amines, 1,3-Diketones DMF 125-135°C, 8-20 min Quinoline-hybrid Dihydropyridopyrimidines Moderate acs.org

Chemo- and Regioselective Functionalization of this compound

The functionalization of a pre-formed quinoline ring is a critical strategy for generating molecular diversity. nih.gov Chemo- and regioselective methods are essential for modifying specific positions on the heterocyclic scaffold without affecting other functional groups. Transition metal-catalyzed C-H activation has become a premier strategy for this purpose, offering an atom- and step-economical approach to derivatization. nih.gov

The quinoline scaffold presents multiple C-H bonds with distinct electronic properties. The C2 and C4 positions are intrinsically electrophilic, making them susceptible to nucleophilic metalation processes. polyu.edu.hk Conversely, the C8 position can be selectively functionalized through proximity effects, where the Lewis basic nitrogen atom directs a catalyst to the nearby C8-H bond. polyu.edu.hk

Recent advancements have enabled the selective functionalization of the C3 position, which is often more challenging. A nickel-catalyzed method allows for the exclusive C3-selective thioetherification, alkylation, arylation, and phosphorylation of unactivated quinolines at room temperature without the need for a directing group. polyu.edu.hk The proposed mechanism involves the 1,4-addition of a nickel hydride species to the quinoline, generating a 1,4-dihydroquinoline (B1252258) intermediate. This intermediate then undergoes a nucleophilic attack on an external electrophile, followed by oxidative aromatization to yield the C3-functionalized product. polyu.edu.hk Such methodologies could be applied to a this compound substrate to introduce a wide array of functional groups at the C3 position with high precision.

Cascade and Tandem Reactions for Complex this compound Architectures

One notable example is the three-component cascade annulation of readily available aryl diazonium salts, nitriles, and alkynes. organic-chemistry.org This method provides a rapid, additive-free synthesis of multiply substituted quinolines in good yields. organic-chemistry.org The reaction is believed to proceed through the formation of N-arylnitrilium salts, which then undergo cycloaddition with alkynes to construct the quinoline core directly, without a separate oxidation step. organic-chemistry.org

Palladium-catalyzed cascade reactions have also been developed. For instance, o-aminocinnamonitriles can react with arylhydrazines in a palladium-catalyzed process that involves a sequential denitrogenative addition followed by an intramolecular cyclization to furnish quinoline derivatives. rsc.org Furthermore, copper-catalyzed cascade annulations involving heterocumulenes, alkynes, and diaryliodonium salts provide another novel pathway to diverse quinoline structures. nih.gov These multicomponent reactions demonstrate high atom economy and allow for the incorporation of significant structural diversity into the final products, representing a powerful tool for creating complex this compound architectures. rsc.org

Table 2: Overview of Cascade Reactions for Quinoline Synthesis

Reaction Type Key Reactants Catalyst/Conditions Key Features Reference
Three-Component Annulation Aryl Diazonium Salts, Nitriles, Alkynes Additive-free, 60°C Rapid, efficient, avoids oxidation step organic-chemistry.org
Palladium-Catalyzed Cascade o-Aminocinnamonitriles, Arylhydrazines Palladium catalyst Denitrogenative addition followed by cyclization rsc.org
Copper-Catalyzed Annulation Heterocumulenes, Alkynes, Diaryliodonium Salts CuOTf Forms various quinoline derivatives with high selectivity nih.gov

Established Reaction Pathways in this compound Synthesis

Several classical name reactions form the foundation of quinoline synthesis. Modern research has focused on modifying and enhancing these established pathways to improve their efficiency, substrate scope, and environmental footprint.

The Doebner reaction is a three-component synthesis that traditionally combines an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. wikipedia.orgiipseries.org A significant challenge with the conventional Doebner reaction is its poor performance with anilines bearing electron-withdrawing groups, which often results in low product yields. researchgate.netacs.org

To address this limitation, a modified Doebner hydrogen-transfer reaction has been developed. nih.gov This updated protocol is effective for both electron-deficient and electron-donating anilines and is scalable for the large-scale synthesis of bioactive molecules. acs.orgnih.gov Optimization studies have identified BF3·THF as an effective catalyst, and a procedure involving the dropwise addition of pyruvic acid can suppress decomposition and improve yields. acs.org This modification expands the utility of the Doebner reaction, making it a more versatile tool for synthesizing a wide range of quinoline-4-carboxylic acids, which are direct precursors to this compound.

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a strong base to yield substituted quinoline-4-carboxylic acids. iipseries.orgwikipedia.org While generally efficient, the reaction can be hampered by harsh basic conditions and the formation of resinous byproducts that complicate product isolation. mdpi.comresearchgate.net

Enhancements to the Pfitzinger reaction have aimed to broaden its scope and improve its practicality. One modification involves the use of previously uninvestigated carbonyl compounds, such as chalcones, to synthesize novel 2,3-disubstituted quinoline-4-carboxylic acids. chemicalpapers.com The reaction mechanism involves the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to form the quinoline ring. wikipedia.org The development of modified Pfitzinger approaches continues to expand the library of accessible quinoline-4-carboxylic acid derivatives. researchgate.net

The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a carbanion acts as the nucleophile. lakeheadu.ca This reaction has been ingeniously applied to the direct synthesis of the this compound scaffold.

In a reported one-step protocol, 2-aminobenzyl cyanide is first sulfonylated with 4-nitrobenzenesulfonyl chloride and then reacted with a 2-haloketone. researchgate.net This initial step is followed by a sequence of transformations within the same pot: N-alkylation, a base-catalyzed intramolecular C-arylation (the Truce-Smiles rearrangement), an aldol (B89426) condensation, and subsequent aromatization. researchgate.net This elegant cascade directly yields 2,3-disubstituted quinoline-4-carbonitriles. This method represents a highly efficient, metal-free approach to constructing the target molecule with significant substitution patterns in a single synthetic operation. researchgate.net

Gould-Jacobs and Conrad-Limpach Synthesis Variants

The Gould-Jacobs and Conrad-Limpach reactions are classical methods for the synthesis of the quinoline core structure. While these reactions traditionally yield 4-hydroxyquinoline (B1666331) derivatives, they can be adapted in multi-step synthetic routes to produce quinoline-4-carbonitriles. These approaches typically involve the initial formation of a 4-hydroxyquinoline or a related intermediate, followed by subsequent chemical transformations to introduce the carbonitrile functionality.

The Gould-Jacobs reaction, in its conventional form, involves the condensation of an aniline with an alkoxymethylenemalonate ester. wikipedia.orgmdpi.com This is followed by a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation of this intermediate yield the corresponding 4-hydroxyquinoline. wikipedia.orgmdpi.com

Similarly, the Conrad-Limpach synthesis utilizes the reaction of an aniline with a β-ketoester to produce a 4-hydroxyquinoline. wikipedia.orgsynarchive.com The reaction conditions, particularly the temperature, can influence the final product, with 4-hydroxyquinolines being formed at higher temperatures. wikipedia.orgsynarchive.com

To obtain this compound, the 4-hydroxyquinoline product from either of these syntheses can be converted to a 4-haloquinoline, typically a 4-chloroquinoline (B167314), by treatment with a halogenating agent such as phosphorus oxychloride. The resulting 4-chloroquinoline can then be subjected to a nucleophilic substitution reaction with a cyanide salt, such as potassium cyanide or copper(I) cyanide, to introduce the carbonitrile group at the 4-position.

Variations of these classical syntheses have been developed to improve reaction efficiency and substrate scope. For instance, microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields. google.com The choice of solvent in the Conrad-Limpach synthesis has also been found to be crucial, with high-boiling inert solvents often leading to higher yields. mdpi.comnih.gov

Detailed research findings on the application of these methods for the synthesis of substituted quinoline derivatives that could serve as precursors to quinoline-4-carbonitriles are summarized in the following tables.

Table 1: Gould-Jacobs Synthesis of 4-Hydroxyquinoline Precursors

Starting AnilineReagentReaction ConditionsProductYield (%)Reference
AnilineDiethyl ethoxymethylenemalonateThermal cyclizationEthyl 4-hydroxyquinoline-3-carboxylateNot specified wikipedia.orgmdpi.com
Substituted AnilinesDiethyl ethoxymethylenemalonateMicrowave irradiationSubstituted ethyl 4-hydroxyquinoline-3-carboxylatesImproved yields google.com

Table 2: Conrad-Limpach Synthesis of 4-Hydroxyquinoline Precursors

Starting Anilineβ-KetoesterReaction ConditionsProductYield (%)Reference
AnilineEthyl acetoacetateHigh temperature (approx. 250 °C)4-Hydroxy-2-methylquinolineModerate to high wikipedia.orgsynarchive.com
Substituted AnilinesEthyl acetoacetateInert high-boiling solventSubstituted 4-hydroxyquinolinesUp to 95% mdpi.com

Theoretical and Computational Investigations of Quinoline 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from its electronic structure. These ab initio methods provide insights into orbital energies and electron distribution, which are key determinants of molecular stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. rsc.orgscirp.org For quinoline (B57606) and its derivatives, theoretical calculations are often performed using the Gaussian 09 software package. rsc.org A common approach involves geometry optimization using DFT with the B3LYP functional combined with a basis set such as 6-31G'(d,p) or 6-311G(d). rsc.orgscirp.orgscirp.org

These calculations help determine the molecule's kinetic and thermodynamic stability, analyze molecular interactions, and evaluate optical and electronic properties. rsc.org The geometry optimization provides crucial data on bond lengths and angles. For instance, in a related quinoline derivative, the carbonyl bond (C=O) length was calculated to be 1.2336 Å, while an olefinic C=C bond was 1.3531 Å. bhu.ac.in Such structural parameters are derived from the optimized stable geometry of the compound. scirp.org This level of theoretical investigation allows for a detailed understanding of the molecule's three-dimensional architecture and the distribution of electron density across the quinoline scaffold.

Frontier Molecular Orbital (FMO) theory is essential for analyzing the chemical stability and reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting chemical reactivity. rsc.org A large energy gap implies high kinetic stability and low reactivity (a "hard" molecule), whereas a small energy gap suggests the molecule is more polarizable and reactive (a "soft" molecule), facilitating intramolecular charge transfer. rsc.orgresearchgate.net For example, DFT calculations on quinoline (benzo[b]pyridine) yielded a HOMO-LUMO energy gap of -4.83 eV, indicating its potential for electronic transitions. scirp.org The analysis of these orbitals provides key insights into the electronic effects and chemical behavior of the molecule. researchgate.net

Table 1: Representative FMO Parameters for a Quinoline Scaffold Calculated via DFT
ParameterEnergy (eV)Description
EHOMO-6.646Energy of the Highest Occupied Molecular Orbital. scirp.org
ELUMO-1.816Energy of the Lowest Unoccupied Molecular Orbital. scirp.org
Energy Gap (ΔE)4.830Difference between LUMO and HOMO energies, indicating chemical reactivity. scirp.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as Quinoline-4-carbonitrile, interacts with a macromolecular target, typically a protein. These methods are crucial in drug discovery for evaluating potential therapeutic candidates.

Molecular docking studies are performed to determine the binding affinity and mode of interaction of a ligand within the active site of a target protein. nih.gov This in silico method predicts the preferred orientation of the molecule when bound to a receptor to form a stable complex. nih.govijprajournal.com The analysis identifies key interactions, such as hydrogen bonds and hydrophobic or π-π stacking interactions, between the ligand and specific amino acid residues in the protein's binding pocket. nih.govnih.gov

For example, in studies of quinoline derivatives targeting the SARS-CoV-2 main protease (Mpro), docking results revealed hydrogen bond formation with residues like His41, His164, and Glu166. nih.gov Similarly, docking of nitro-quinoline derivatives showed hydrogen bonding with Cys44 and hydrophobic interactions with residues such as Met49 and His41. nih.gov The nitrogen atom of the quinoline ring is often crucial, frequently forming a hydrogen bond with backbone residues of the protein's hinge region. nih.gov These specific interactions are fundamental to the ligand's inhibitory activity.

The efficiency of a ligand's binding is commonly quantified by a scoring function, which estimates the binding free energy. In molecular docking, this is often represented as a docking score or binding affinity, typically in kcal/mol. nih.govnih.gov A lower (more negative) binding energy value indicates a more stable and favorable ligand-protein complex. nih.gov

Docking studies on various quinoline derivatives have demonstrated a wide range of binding affinities depending on the target protein and the specific substitutions on the quinoline core. For instance, certain quinoline derivatives exhibited high docking scores, such as -10.67, when evaluated as inhibitors for HIV reverse transcriptase. nih.govtubitak.gov.tr Another study on thiopyrano[2,3-b]quinoline derivatives reported binding affinities ranging from -5.3 to -6.1 kcal/mol against the anticancer target CB1a. nih.gov These scores are a critical factor for ranking and prioritizing potential inhibitors for further development. researchgate.net

Table 2: Example of Molecular Docking Results for a Quinoline Derivative against an Anticancer Protein Target (CB1a)
CompoundBinding Affinity (kcal/mol)Interacting Amino Acid Residues
Thiopyrano[2,3-b]quinoline Derivative 1-5.3LYS-7, ILE-8, LYS-11, TRP-12 nih.gov
Thiopyrano[2,3-b]quinoline Derivative 2-5.8LYS-10, LYS-11, TRP-12, VAL-14 nih.gov
Thiopyrano[2,3-b]quinoline Derivative 3-5.6LYS-11, TRP-12, PHE-15, LYS-16 nih.gov
Thiopyrano[2,3-b]quinoline Derivative 4-6.1ILE-8, LYS-11, TRP-12, ILE-18 nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its complexes over time. nih.govacs.org By simulating the motions of atoms and molecules, MD can be used to assess the conformational stability of a ligand within a protein's binding site, complementing the static picture provided by molecular docking. mdpi.comnih.gov

Simulations are typically run for extended periods (e.g., 50 to 100 ns) to observe the flexibility of the protein-ligand complex. mdpi.comnih.gov Key parameters such as the Root Mean Square Deviation (RMSD) of the atomic positions are analyzed. A stable RMSD value over the course of the simulation indicates that the ligand remains securely bound within the active site and that the protein's secondary structure is maintained. mdpi.com Further analysis of residue flexibility (e.g., via Root Mean Square Fluctuation, RMSF) and the persistence of hydrogen bonds can confirm the stability of the interactions predicted by docking. nih.gov These simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-based descriptors of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR and QSPR models exclusively for this compound are not extensively documented in publicly available literature, the broader class of quinoline derivatives has been the subject of numerous such investigations. These studies provide a framework for understanding how the structural features of the quinoline scaffold, including the position and nature of substituents, influence its activity.

For instance, QSAR models have been developed for various biologically active quinoline derivatives, including those with anticancer, antimalarial, and antibacterial properties. nih.govnih.govmdpi.com These models often employ a range of molecular descriptors, such as:

Electronic descriptors: Charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric descriptors: Molecular volume, surface area, and specific steric parameters.

Hydrophobic descriptors: LogP (partition coefficient), which indicates the lipophilicity of the molecule.

Topological descriptors: Indices that describe the connectivity of atoms within the molecule.

Machine learning algorithms, such as multiple linear regression (MLR), principal component analysis (PCA), and support vector machines (SVM), are frequently used to build these predictive models. nih.gov For example, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives utilized various machine learning regression methods to develop QSAR models predicting their inhibitory activity against P-glycoprotein. nih.gov Another study on quinoline-based derivatives for antimalarial activity developed CoMFA, CoMSIA, and HQSAR models to identify essential structural requirements for improving their efficacy. nih.gov

Although a dedicated QSAR/QSPR study for this compound is not available, the principles from studies on analogous quinoline structures can be extrapolated. The nitrile group at the 4-position would significantly influence the molecule's electronic properties, polarity, and hydrogen bonding capacity, which are key parameters in QSAR and QSPR models. Future studies could focus on developing specific models for this compound to predict its biological activities and physicochemical properties more accurately.

Table 1: Common Descriptors Used in QSAR/QSPR Studies of Quinoline Derivatives

Descriptor TypeExamplesRelevance
Electronic Atomic charges, Dipole moment, HOMO/LUMO energiesGoverns electrostatic interactions and chemical reactivity.
Steric Molecular volume, Surface area, Molar refractivityRelates to the size and shape of the molecule, affecting receptor binding.
Hydrophobic LogP, Water solubilityInfluences membrane permeability and distribution in biological systems.
Topological Connectivity indices, Wiener index, Randić indexDescribes the branching and connectivity of the molecular structure.

Rationalization of Reaction Mechanisms through Computational Approaches

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction pathways. While specific computational studies on the reaction mechanisms for the synthesis of this compound are scarce, the general mechanisms for quinoline synthesis have been investigated theoretically. These studies can be extended to understand the formation of this compound.

Several classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been the subject of computational investigation. nih.goviipseries.orgtandfonline.com Density Functional Theory (DFT) is a commonly employed method for these studies, as it provides a good balance between accuracy and computational cost. researchgate.netrsc.orgnih.gov

For example, the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis has been studied using 13C-labeled ketones, suggesting a fragmentation-recombination mechanism. nih.gov Computational studies could further illuminate this by calculating the energies of the proposed intermediates and transition states.

The synthesis of quinoline-4-carboxylic acids, which are closely related to this compound, has also been investigated. The Doebner reaction, for instance, involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound and pyruvic acid. acs.org Computational modeling of this reaction could rationalize the observed regioselectivity and substituent effects.

A plausible synthetic route to this compound could involve the dehydration of the corresponding amide or the reaction of a 4-haloquinoline with a cyanide salt. Computational methods could be used to model these reactions to:

Determine the most favorable reaction pathway: By comparing the activation energies of different possible routes.

Identify key intermediates and transition states: Providing a detailed picture of the reaction progress.

Understand the role of catalysts: By modeling the interaction of the catalyst with the reactants.

Predict the effects of substituents: By calculating how different functional groups on the quinoline ring affect the reaction energetics.

A recent study on quinoline-carbonitriles used DFT calculations to confirm the strength of intermolecular interactions in cocrystals, highlighting how the position of the cyano group affects the electron donor ability of the pyridine (B92270) nitrogen. acs.org Such computational approaches provide a deeper understanding of the molecular properties that govern reactivity and intermolecular interactions.

Table 2: Application of Computational Methods to Elucidate Quinoline Synthesis Mechanisms

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Calculation of reaction energies, transition state geometries, and activation barriers.Determination of the most likely reaction mechanism, understanding substituent effects, and rationalizing regioselectivity.
Ab initio methods (e.g., Møller-Plesset perturbation theory) High-accuracy energy calculations for key points on the potential energy surface.Refinement of reaction pathways and validation of DFT results.
Molecular Dynamics (MD) Simulation of the dynamic behavior of reactants, solvents, and catalysts over time.Understanding the role of solvent effects and the dynamic interactions in the reaction environment.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of electron density to characterize chemical bonds and non-covalent interactions.Elucidation of bonding changes throughout the reaction and the nature of catalyst-substrate interactions.

Biological and Medicinal Chemistry Research on Quinoline 4 Carbonitrile Derivatives

Antimicrobial Activity Studies

The quinoline (B57606) nucleus is a fundamental scaffold in a variety of antimicrobial agents. biointerfaceresearch.comnih.gov Modifications at the 4-position with a carbonitrile group, along with other substitutions, have been explored to develop compounds with potent and broad-spectrum antimicrobial activities.

Quinoline derivatives have been extensively studied for their antibacterial properties against a wide array of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Research has demonstrated that specific structural modifications on the quinoline ring system can lead to significant antibacterial efficacy.

For instance, a series of novel quinoline-hydrazone derivatives were evaluated for their activity against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. biointerfaceresearch.com One particular derivative exhibited excellent activity against E. coli and S. aureus with a Minimum Inhibitory Concentration (MIC) value of 3.125 µg/ml, which was notably lower than the reference drugs amoxicillin (B794) and ciprofloxacin. biointerfaceresearch.com Another study highlighted a derivative that showed superior antibacterial activity against S. aureus with a MIC value of 6.25 µg/ml. biointerfaceresearch.com

Hybrid molecules incorporating the quinoline scaffold have also shown promise. A hybrid of quinoline and thiazole (B1198619) demonstrated moderate to good activity against various Gram-positive bacteria. biointerfaceresearch.com Furthermore, certain 4-piperazinylquinoline derivatives have been designed, with some showing noteworthy MIC values between 3–12 μM against S. aureus, P. aeruginosa, and E. coli. nih.gov One such compound, featuring a hydrazone moiety, recorded a MIC of 2 μM against S. aureus. nih.gov

The introduction of different functional groups at various positions on the quinoline ring has been shown to influence antibacterial potency. For example, derivatives with a methyl sulfide (B99878) at C1 and a bulky, hydrophobic group at C2 demonstrated significant inhibitory effects. nih.gov Some quinoline-based compounds have shown greater efficacy against Gram-negative bacteria compared to Gram-positive bacteria. researchgate.net In studies involving methicillin-resistant Staphylococcus aureus (MRSA) and P. aeruginosa, specific quinoline derivatives displayed excellent bactericidal activity, with MIC values as low as 10±1.5 μg/mL against MRSA. researchgate.net

Below is a table summarizing the antibacterial activity of selected quinoline derivatives.

Bacterial StrainDerivative TypeMIC (µg/mL)Reference
Escherichia coliQuinoline-Hydrazone3.125 biointerfaceresearch.com
Staphylococcus aureusQuinoline-Hydrazone3.125 biointerfaceresearch.com
Staphylococcus aureusNovel Quinoline Derivative6.25 biointerfaceresearch.com
Pseudomonas aeruginosa2-hydrazinylquinoline10±1.5 researchgate.net
Staphylococcus aureus MRSA2-hydrazinylquinoline20±3.3 researchgate.net

In addition to antibacterial action, quinoline derivatives have been investigated for their potential as antifungal agents, showing activity against clinically relevant fungi such as Candida albicans and Aspergillus niger. nih.govnih.gov

One study evaluated a series of quinoline derivatives and found that some compounds exhibited selective antifungal action. nih.gov Certain derivatives were active against yeast, with Minimum Inhibitory Concentration (MIC) ranges of 25–50 μg/mL against Candida species. nih.gov Another compound in the same study demonstrated efficacy against filamentous fungi. nih.gov The versatility of the quinoline nucleus allows for structural modifications that can be tailored to target specific fungal pathogens. nih.gov

Research into 2,6-disubstituted quinolines identified 6-amide and 6-urea derivatives with fungicidal activity against Candida albicans, showing Minimal Fungicidal Concentration (MFC) values below 15 µM. mdpi.com Specifically, 6-amide derivatives demonstrated the highest activity, with MFC values ranging from 6.25–12.5 µM. mdpi.com Some of these compounds were also effective against the emerging pathogen Candida glabrata and were capable of eradicating C. albicans biofilms. mdpi.com

Another study reported on hybrid thiophene–sulfonamide–quinoline derivatives, which were tested against Candida albicans, Aspergillus niger, Aspergillus flavus, and Fusarium oxysporum. nih.gov The results indicated that these hybrid molecules possess antifungal properties. nih.gov Similarly, a synthesized quinolone derivative containing a 1,2,4-triazole (B32235) moiety showed a potent zone of inhibition against Aspergillus niger, comparable to the reference drug Amphotericin B. researchgate.net

The table below presents findings on the antifungal activity of specific quinoline derivatives.

Fungal StrainDerivative TypeActivity (MIC/MFC)Reference
Candida spp.Quinoline Derivative25-50 µg/mL (MIC) nih.gov
Candida albicans2,6-disubstituted quinoline (6-amide)6.25–12.5 µM (MFC) mdpi.com
Candida glabrata2,6-disubstituted quinoline (6-amide)< 50 µM (MFC) mdpi.com
Aspergillus nigerQuinolone-1,2,4-triazole hybridPotent zone of inhibition researchgate.net

The potential of quinoline derivatives as antiviral agents has been an area of active research, particularly highlighted by the investigation of compounds like chloroquine (B1663885) and hydroxychloroquine, which are 4-aminoquinoline (B48711) derivatives. nih.gov Research has extended to other quinoline structures, including those with potential activity against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). researchgate.net

In the context of SARS-CoV-2, several studies have explored quinoline-based compounds. nih.gov Newly synthesized quinoline-morpholine hybrids have demonstrated a pronounced inhibitory profile against SARS-CoV-2 in cell culture models, with EC50 values as low as 1.5±1.0 μM, which is more potent than the reference drug chloroquine (EC50=3.1±2.7 μM). nih.gov Computational studies have also identified nitro derivatives of quinoline as potential low-cost alternatives for treating SARS-CoV-2 infections. nih.gov Furthermore, in silico analyses have suggested that certain quinoline drugs could act as inhibitors of key viral enzymes like the 3CL protease (3CLpro) and RNA-dependent RNA polymerase (RdRp), or interfere with the binding of the viral spike protein to the human ACE2 receptor. frontiersin.org A novel quinoline-based inhibitor of the SARS-CoV-2 papain-like protease (PLpro), Jun13296, has shown potent antiviral and anti-inflammatory effects in vivo. news-medical.net This compound was effective against SARS-CoV-2 variants resistant to other antivirals. news-medical.net

Anticancer and Antitumor Research

Quinoline and its derivatives are recognized as a crucial scaffold for the development of new anticancer drugs, acting through various mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. arabjchem.orgarabjchem.org

The cytotoxic potential of quinoline derivatives has been evaluated against a multitude of human cancer cell lines, including liver (HepG2), prostate (PC3), colon (HCT116), and lung (A549) cancer cells.

Several studies have reported significant antiproliferative activity. For example, a series of 2-morpholino-4-anilinoquinoline compounds showed promising activity against the HepG2 cell line, with some derivatives exhibiting IC50 values of 8.50 μM and 11.42 μM. nih.gov In another study, quinoline-carboxamide hybrids were tested against HCT116, MCF-7, and HepG2 cell lines, demonstrating anticancer potential. neuroquantology.comresearchgate.net A novel phenylsulfonylurea derivative containing a quinoline moiety showed potent cytotoxicity against HepG2 and A549 cells with IC50 values of 2.71 μM and 7.47 μM, respectively. nih.gov

Furthermore, a series of pyrano[3,2-c]quinoline analogues were synthesized and evaluated for cytotoxicity, with one compound showing a 23% tumor growth inhibition in an HCT-116 tumor mice model. researchgate.net A specific quinoline-chalcone derivative, 12e, displayed excellent inhibitory potency against HCT-116 cells with an IC50 value of 5.34 µM. nih.gov Research on b-methyl-4-acrylamido-quinolines identified a compound with comparable anticancer activity against U87MG and PC3 cell lines. neuroquantology.com Additionally, certain quinoline derivatives have been examined for their anticancer effects against A549 lung carcinoma cells. mdpi.com

The table below summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines.

Cell LineDerivative TypeIC50 (µM)Reference
HepG22-morpholino-4-anilinoquinoline8.50 nih.gov
HepG2Phenylsulfonylurea-quinoline2.71 nih.gov
A549Phenylsulfonylurea-quinoline7.47 nih.gov
HCT116Quinoline-chalcone (12e)5.34 nih.gov
PC3b-methyl-4-acrylamido-quinolineComparable to U87MG activity neuroquantology.com

A key mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. arabjchem.org Research has shown that these compounds can modulate various apoptotic pathways within cancer cells.

Quinoline compounds have been identified as growth inhibitors that can trigger apoptosis. arabjchem.org For instance, the combination of quinolines with chloroquine has been reported to be a potent inducer of apoptosis. arabjchem.org Studies on quinoline-chalcone derivatives have indicated their ability to induce apoptosis in cancer cells. nih.gov One such derivative was found to arrest the cell cycle at the G2/M phase, induce apoptosis, depolarize mitochondria, and lead to the generation of reactive oxygen species (ROS) in K562 leukemia cells. nih.gov These findings suggest that quinoline derivatives can interfere with mitochondrial function, a critical component of the intrinsic apoptotic pathway, leading to the programmed death of cancer cells.

Anti-Inflammatory Properties Research

Quinoline derivatives have been investigated for their potential as anti-inflammatory agents, targeting various pharmacological pathways. nih.govresearchgate.net Research has shown that the anti-inflammatory effects of these compounds are often linked to the nature and position of substituents on the quinoline ring. nih.govresearchgate.net For instance, some quinoline derivatives have shown significant anti-inflammatory activity comparable to that of indomethacin. nih.gov

The anti-inflammatory and analgesic activities of certain quinoline derivatives have been evaluated using methods such as the carrageenan-induced paw edema and writhing assays. eurekaselect.comresearchgate.net Some synthesized compounds exhibited both analgesic and anti-inflammatory effects, with some showing efficacy comparable to diclofenac (B195802) sodium. eurekaselect.comresearchgate.net One particular 7-chloro-4-(piperazin-1-yl) quinoline derivative demonstrated anti-inflammatory and analgesic activities by suppressing the expression of inflammatory mediators. tbzmed.ac.ir This compound showed a significant reduction in edema and was found to decrease serum levels of nitric oxide (NO) and cyclooxygenase-2 (COX-2). tbzmed.ac.ir

Antimalarial Agent Development

The quinoline core is a well-established scaffold for antimalarial drugs, with compounds like chloroquine and quinine (B1679958) being prominent examples. nih.govnih.gov Research into quinoline-4-carbonitrile derivatives continues to be a promising avenue for the development of new antimalarial agents to combat drug-resistant strains of Plasmodium falciparum. nih.gov

Activity against Plasmodium falciparum Strains

Numerous studies have focused on the synthesis and evaluation of quinoline derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.govunesp.br For instance, a series of quinoline-4-carboxamides, identified from a phenotypic screen, showed moderate to potent in vitro activity against the 3D7 strain of P. falciparum. nih.govacs.org Optimization of a hit compound with an initial EC50 of 120 nM led to the development of molecules with low nanomolar potency. nih.govnih.govimperial.ac.uk

One study reported a newly synthesized amino-quinoline derivative with an IC50 of 0.25 µM against the chloroquine-sensitive Pf3D7 strain, demonstrating high potency. nih.gov Another investigation of synthetic quinoline derivatives found that hydrazine (B178648) derivatives were particularly active against both chloroquine-sensitive and resistant strains, with one compound showing in vivo activity comparable to chloroquine. unesp.br Furthermore, hybrids of chloroquine and sulfadoxine (B1681781) have been designed, resulting in a prototype that was more active than either of the parent drugs. mdpi.com

In Vitro Antimalarial Activity of Selected Quinoline Derivatives
CompoundTargetActivity (IC50/EC50)Reference
Screening Hit 1 (Quinoline-4-carboxamide)P. falciparum 3D7120 nM nih.govnih.govimperial.ac.uk
Amino-quinoline derivative 40aP. falciparum Pf3D70.25 µM nih.gov
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea (1)Chloroquine-resistant P. falciparum1.2 µM nih.gov
1,2,3-triazol-1-yl quinoline derivative 56P. falciparum W2 (CQR)1.4 µM mdpi.com
1,2,3-triazol-1-yl quinoline derivative 75P. falciparum W2 (CQR)0.09 µM mdpi.com

Novel Mechanisms of Action for Antimalarial Activity (e.g., PfEF2 Inhibition)

A significant breakthrough in antimalarial drug discovery has been the identification of novel mechanisms of action for quinoline derivatives. One such mechanism is the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfEF2). nih.govacs.orgnih.govimperial.ac.uk This protein is essential for parasite protein synthesis, and its inhibition leads to parasite death. nih.govacs.org A quinoline-4-carboxamide derivative, designated as DDD107498, was identified to act through this novel mechanism. nih.govacs.orgnih.govimperial.ac.ukacs.org This compound demonstrated not only potent antimalarial activity but also activity against multiple life-cycle stages of the parasite, a crucial feature for a potential new antimalarial drug. nih.govacs.org

Other Biological Activities (e.g., Antituberculosis, Analgesic, Antihypertensive, Antiasthmatic, Antiprotozoal, Amylolytic)

Beyond their anti-inflammatory and antimalarial properties, this compound derivatives have been explored for a variety of other biological activities.

Antituberculosis: Several quinoline derivatives have shown promise as antitubercular agents. austinpublishinggroup.com Some compounds have exhibited significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains. frontiersin.orgnih.gov For example, isatin-tethered quinolines have demonstrated potent anti-M. tuberculosis activity, with one derivative showing a 100-fold increase in activity compared to the lead compound. nih.gov

Analgesic: The analgesic properties of quinoline derivatives have been reported in several studies. nih.govresearchgate.netijpp.com Some newly synthesized compounds exhibited analgesic effects comparable to well-known drugs. eurekaselect.comresearchgate.net

Antiprotozoal: Quinoline derivatives have demonstrated broad-spectrum antiprotozoal activities. nih.govsemanticscholar.orgresearchgate.net Certain derivatives have shown significant in vitro activity against various trypanosomatid protozoan parasites, including those responsible for sleeping sickness and Chagas disease. nih.govsemanticscholar.orgresearchgate.net

Structure-Activity Relationship (SAR) Elucidation in Biological Contexts

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective this compound derivatives. SAR studies have revealed that the biological activities of these compounds are highly dependent on the nature and position of substituents on the quinoline ring. nih.govresearchgate.net

For antimalarial activity, the 7-chloro group in the quinoline nucleus is considered optimal for activity. pharmacy180.com Modifications at other positions, such as a methyl group at position 3, can reduce activity. pharmacy180.com The nature of the side chain at the C-4 position is also critical, with a dialkylaminoalkyl side chain of 2-5 carbon atoms between the nitrogen atoms being optimal for activity, as seen in chloroquine. pharmacy180.com

In the context of antitubercular activity, SAR studies of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives showed that compounds with substituted quinoline containing chloro and bromo groups displayed significant activity. frontiersin.org For anti-inflammatory activity, quinolines with a carboxamide moiety have been associated with TRPV1 antagonism, while those with a carboxylic acid group have shown COX-inhibition. nih.gov

Summary of Structure-Activity Relationship Findings
Biological ActivityFavorable Structural FeaturesUnfavorable Structural FeaturesReference
Antimalarial7-chloro group on quinoline ring; Dialkylaminoalkyl side chain at C-4 (2-5 carbons between nitrogens)Methyl group at position 3; Additional methyl group at position 8 pharmacy180.com
AntituberculosisSubstituted quinoline with chloro and bromo groups- frontiersin.org
Anti-inflammatoryCarboxamide moiety (TRPV1 antagonism); Carboxylic acid (COX-inhibition); Aniline (B41778) moiety at C-4, aryl group at C-8, oxazole (B20620) ring at C-5 (PDE4 inhibition)- nih.gov

Pharmacophore Identification and Drug Design Strategies

Pharmacophore modeling and other rational drug design strategies play a vital role in the discovery and optimization of this compound derivatives. mdpi.com By identifying the key structural features responsible for biological activity, researchers can design new compounds with improved potency and pharmacokinetic properties. mdpi.com

Molecular hybridization is one such strategy that has been employed to design novel quinoline derivatives. nih.gov This involves combining the quinoline scaffold with other pharmacologically active moieties to create hybrid molecules with enhanced activity. For example, quinoline-benzimidazole hybrids have been explored for their pharmacological potential. researchgate.net

Computational tools such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking are increasingly used to guide the design of new quinoline derivatives. mdpi.combiointerfaceresearch.com These methods help in understanding the interaction of the compounds with their biological targets and in predicting the activity of newly designed molecules. mdpi.com For instance, a 3D-QSAR study on quinoline derivatives as anti-gastric cancer agents helped in identifying structural features beneficial for enhancing their activity, leading to the design of new, more potent compounds. mdpi.com

Target-Based Drug Design

Target-based drug design is a predominant strategy in modern medicinal chemistry where drug candidates are engineered to interact with a specific, known biological target, such as a receptor, enzyme, or ion channel that is implicated in a disease process. This approach relies on a deep understanding of the three-dimensional structure of the target protein.

For a compound series like this compound, a target-based campaign would typically involve:

Target Identification and Validation: Identifying a biologically significant target (e.g., a protein kinase, protease, or nuclear receptor) relevant to a specific disease.

Structural Biology and Computational Modeling: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the structure of the target. Computational methods, such as molecular docking, are then used to predict how hypothetical this compound derivatives might bind to the active site of the target.

Rational Synthesis: Synthesizing derivatives with modifications designed to enhance binding affinity, selectivity, and pharmacokinetic properties based on the structural insights.

In Vitro Assays: Testing the synthesized compounds in biochemical assays to measure their inhibitory or modulatory activity against the isolated target protein (e.g., determining IC50 values).

While this is a standard workflow, specific examples of its application to develop potent and selective inhibitors from the this compound scaffold are not well-documented in the reviewed literature. Research on analogous scaffolds, such as 4-anilinoquinoline-3-carbonitriles, has successfully employed this strategy to develop potent inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Src kinase. However, these findings cannot be directly attributed to the 4-carbonitrile isomer.

Phenotypic Screening Approaches

Phenotypic screening represents an alternative and historically significant approach to drug discovery. In this method, compounds are tested for their ability to produce a desired change in the phenotype of a cell or a whole organism, without prior knowledge of the specific molecular target.

A phenotypic screening campaign involving this compound derivatives would entail:

Assay Development: Creating a relevant biological assay system, such as a cell culture model of a disease (e.g., cancer cell lines, bacterially infected cells) or a small model organism (e.g., zebrafish, C. elegans).

Compound Library Screening: Exposing the model system to a library of diverse this compound derivatives.

Phenotypic Readout: Measuring a specific outcome, such as cell death (in cancer or antibacterial screens), changes in cell morphology, or the reversal of a disease-related biomarker.

Hit Identification and Target Deconvolution: Identifying the "hit" compounds that produce the desired phenotype. Subsequent studies, known as target deconvolution or target identification, are then required to determine the molecular mechanism and specific protein target responsible for the observed effect.

This approach is particularly valuable for discovering first-in-class medicines with novel mechanisms of action. Again, while general quinoline derivatives have been identified through phenotypic screens as potent antibacterial or anticancer agents, specific studies detailing the screening of this compound libraries and the subsequent findings are not readily found in the scientific literature.

Applications in Materials Science and Advanced Technologies

Photophysical Properties and Luminescence Studies

The photophysical characteristics of quinoline (B57606) derivatives are foundational to their application in optical and electronic materials. researchgate.net These properties, including light absorption and emission, are dictated by the electronic structure of the quinoline core, which can be fine-tuned by the addition of functional groups like the nitrile group in quinoline-4-carbonitrile. scielo.br Quinolines are recognized as fluorescent molecules that can act as electron acceptors. scielo.br

Derivatives of quinoline typically exhibit absorption of ultraviolet-visible (UV-Vis) light, with absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net The specific wavelengths of maximum absorption (λ_max) and emission (λ_em) can be tailored by substituting different groups onto the quinoline ring. scielo.br For instance, a study on a series of quinoline derivatives showed UV-Vis absorption in the range of 305–377 nm and fluorescence emission between 430–502 nm. nih.gov Generally, these compounds absorb in the UV region and can emit light across the visible spectrum, from blue to green. researchgate.netnih.gov The introduction of a nitrile group, as in this compound, can influence these properties due to its electron-withdrawing nature.

The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, and the Stokes shift, the difference between the maximum absorption and emission wavelengths, are critical parameters for luminescent materials. mdpi.com For quinoline derivatives, quantum yields can vary significantly depending on their molecular structure and the surrounding solvent environment. mdpi.comresearchgate.net For example, certain newly synthesized quinoline derivatives have been reported to have quantum yields as high as 0.78. nih.gov

Large Stokes shifts are a desirable feature in many applications, such as fluorescent probes, as they facilitate the distinction between excitation and emission signals. mdpi.com Many quinoline-based fluorophores exhibit significant Stokes shifts, which are often influenced by solvent polarity and can be indicative of intramolecular charge transfer (ICT) upon excitation. nih.govmdpi.com The table below summarizes representative photophysical data for various quinoline derivatives, illustrating the range of these properties.

Compound ClassAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Solvent
Styrylquinolines360–380>500>120up to 0.079Various
General Quinoline Derivatives305–377430–502125–125Not specifiedMethanol
Amino-substituted QuinolinesNot specifiedNot specifiedNot specifiedup to 0.78Not specified

This table presents a generalized range of data for different classes of quinoline derivatives as specific data for this compound was not available.

Organic Light-Emitting Diode (OLED) Applications

The luminescent properties of quinoline derivatives make them excellent candidates for use in organic light-emitting diodes (OLEDs). nih.govnih.gov They can function as the light-emitting layer in the OLED device structure. nih.govresearchgate.net The ability to tune the emission color by modifying the chemical structure of the quinoline molecule is a significant advantage in this field. nih.gov Compounds based on the quinoline scaffold are valued for their potential high thermal and chemical stability, as well as their electron-transporting capabilities, which are crucial for the performance and longevity of OLED devices. researchgate.net For example, 5,7-dibromo-8-hydroxyquinoline has been successfully used as a fluorescent material in the production of an OLED device. researchgate.net

Development of Fluorescent Probes and Sensors

Quinoline moieties are integral to the design of fluorescent sensors for detecting a wide range of analytes, including metal ions and small molecules. nih.govnih.gov The nitrogen atom in the quinoline ring can act as a binding site for target analytes, leading to a change in the molecule's fluorescence emission upon interaction. nih.gov This "turn-on" or "turn-off" fluorescence response allows for sensitive and selective detection.

Quinoline-based probes have been extensively developed for sensing Zn²⁺ ions, which are important in biological systems. nanobioletters.com These sensors often exhibit chelation-enhanced fluorescence. researchgate.net Beyond metal ions, quinoline derivatives have been engineered to detect other species, such as hydrazine (B178648), with high sensitivity and a large shift in emission wavelength, enabling ratiometric sensing. nih.gov The design of these probes often leverages mechanisms like photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). researchgate.netsemanticscholar.org

Application in Dye Molecules and Pigments

The quinoline structure is a key component in the synthesis of various dyes and pigments. researchgate.net Historically, quinoline and its derivatives, such as quinaldine and lepidine, are precursors in the manufacture of cyanine dyes, which are known for their bright colors and strong light absorption. nih.gov These dyes find applications not only in textiles but also as photosensitizers. researchgate.netnih.gov The chemical versatility of the quinoline ring allows for the creation of a wide spectrum of colors. For instance, compounds like C.I. Acid Yellow 3 are synthesized using quinoline derivatives. researchgate.net

Electronic and Optical Material Development

Beyond OLEDs and sensors, the quinoline framework is being explored for a broader range of electronic and optical materials. researchgate.netmdpi.com The electron-withdrawing nature of the quinoline ring system makes its derivatives suitable for applications requiring electron-transporting materials. researchgate.net This property is beneficial in the development of organic photovoltaic cells and organic field-effect transistors. nih.govmdpi.com Furthermore, the extensive delocalization of electrons in quinoline-based molecules can lead to significant nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. mdpi.commdpi.com Researchers are actively designing novel quinoline-based compounds with tailored electronic structures to optimize their performance in these advanced technological applications. mdpi.com

Analytical and Spectroscopic Characterization Methodologies in Quinoline 4 Carbonitrile Research

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. In the analysis of quinoline-4-carbonitrile, the IR spectrum provides clear evidence for its key structural features.

The most characteristic absorption is the sharp, strong band corresponding to the C≡N (nitrile) stretching vibration. For aromatic nitriles, this peak typically appears in the 2240–2220 cm⁻¹ region. This distinct signal is a definitive indicator of the presence of the carbonitrile group.

The spectrum also displays absorptions characteristic of the quinoline (B57606) ring. These include:

Aromatic C-H stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. chempap.org

Aromatic C=C and C=N stretching: A series of medium to strong bands in the 1620–1430 cm⁻¹ region, which are characteristic of the vibrations within the fused aromatic ring system.

C-H in-plane and out-of-plane bending: These vibrations produce a complex pattern of absorptions in the fingerprint region (below 1300 cm⁻¹), which is unique to the substitution pattern of the quinoline ring.

Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
C≡N Stretch Nitrile 2240 - 2220 Strong, Sharp
C-H Stretch Aromatic 3100 - 3000 Medium to Weak
C=C / C=N Stretch Aromatic Ring 1620 - 1430 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of this compound and to gain structural insights from its fragmentation patterns under electron ionization (EI) or other ionization methods.

The molecular formula of this compound is C₁₀H₆N₂, corresponding to a monoisotopic mass of approximately 154.05 g/mol . In the mass spectrum, the molecular ion peak (M⁺˙) is expected to be prominent at m/z = 154, reflecting the stability of the aromatic system.

The fragmentation of the quinoline ring system is well-documented. The primary and most characteristic fragmentation pathway for the quinoline radical cation involves the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da). This elimination results in the formation of a C₉H₆⁺˙ fragment ion, which would be observed as a significant peak at m/z = 127. Further fragmentation of this ion can also occur, leading to smaller fragments characteristic of aromatic systems. The presence of 4-quinolinecarbonitrile has been confirmed in food samples using high-accuracy time-of-flight (TOF) mass spectrometry, which provides precise mass measurements of the molecular ion.

Expected Mass Spectrometry Data for this compound

m/z Ion Description
154 [C₁₀H₆N₂]⁺˙ Molecular Ion (M⁺˙)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The quinoline ring system is a chromophore that exhibits characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* transitions of the electrons within the conjugated aromatic system.

The UV-Vis spectrum of quinoline in a non-polar solvent typically shows multiple absorption bands. For quinoline itself, these bands appear around 225 nm, 275 nm, and a weaker, more structured band around 310 nm. These correspond to different π → π* electronic transitions within the bicyclic aromatic system. The presence of the cyano group at the 4-position, which can interact electronically with the quinoline ring, is expected to cause shifts in the positions (wavelength) and intensities (molar absorptivity) of these absorption maxima, a phenomenon known as a chromophoric effect. In addition to the strong π → π* transitions, a much weaker n → π* transition, involving the non-bonding electrons on the nitrogen atom, may be observed, often submerged by the more intense π → π* bands.

Typical Electronic Transitions for the Quinoline Chromophore

Transition Type Orbitals Involved Expected Wavelength Region Molar Absorptivity (ε)
π → π* π bonding to π* antibonding 220 - 320 nm High

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of pure this compound is not detailed in the provided sources, a study on its cocrystal with 1,4-diiodo-3,4,5,6-tetrafluorobenzene (DITFB) has been successfully characterized by single-crystal X-ray diffraction. researchgate.net This study reveals key structural features of the this compound molecule in the solid state. The quinoline ring system is confirmed to be essentially planar, as expected for an aromatic structure.

Crucially, the crystallographic data shows that the primary site for intermolecular interactions is the pyridine (B92270) nitrogen atom (Npy). researchgate.net In the cocrystal, this nitrogen acts as a halogen bond acceptor, interacting with the iodine atoms of the DITFB molecule. This demonstrates the electron-donating capability of the pyridine nitrogen, which plays a key role in the supramolecular chemistry and crystal engineering of this compound. For comparison, the crystal structure of the isomeric quinoline-2-carbonitrile (B74147) shows an orthorhombic system where molecules are stacked via π–π interactions.

Known Crystallographic Data for a this compound Cocrystal

Parameter Description Finding
Molecular Geometry 3D shape of the molecule Quinoline ring is planar.
Intermolecular Interactions Forces between molecules The pyridine nitrogen is the preferential site for halogen bonding.

Future Research Directions and Translational Perspectives for Quinoline 4 Carbonitrile

Emerging Synthetic Paradigms (e.g., Photo-induced Synthesis, Flow Chemistry)

Traditional methods for synthesizing quinoline (B57606) derivatives often rely on harsh conditions, such as high temperatures and strong acids, which can be inefficient and environmentally burdensome. orientjchem.orgnih.govresearchgate.net To overcome these limitations, researchers are exploring emerging paradigms like photo-induced synthesis and flow chemistry, which promise greater efficiency, safety, and scalability.

Photo-induced Synthesis: Photochemical reactions, which use light to initiate chemical transformations, offer a powerful tool for constructing complex molecules under mild conditions. Visible-light irradiation has been successfully employed to convert 2-(azidomethyl)-3-aryl-prop-2-enenitriles into the corresponding quinoline-3-carbonitriles. acs.org This method proceeds through an iminyl radical intermediate, which undergoes intramolecular cyclization to form the quinoline ring. acs.org This approach highlights the potential for light-mediated, catalyst-free reactions in synthesizing functionalized quinoline-carbonitriles.

Flow Chemistry: Continuous flow chemistry is revolutionizing chemical synthesis by moving processes from traditional batch reactors to continuous, scalable systems. acs.org This technology offers superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous reagents at any given time, and facilitates scaling up from laboratory to industrial production. acs.orgazolifesciences.com For quinoline synthesis, flow chemistry has been combined with photochemistry to develop safe and scalable methods for producing multi-gram quantities of quinoline-3-carbonitriles. acs.org This integrated approach avoids the risks associated with large-scale batch reactions involving azides and ensures uniform light exposure, leading to higher yields and purity. acs.org The principles demonstrated in these systems are directly applicable to the development of robust processes for Quinoline-4-carbonitrile and its derivatives. researchgate.netresearchgate.net

Synthetic ParadigmKey AdvantagesRelevance to this compound
Photo-induced Synthesis Mild reaction conditions, high selectivity, access to unique reactive intermediates.Potential for novel, efficient routes to the this compound core using light as a "green" reagent.
Flow Chemistry Enhanced safety, precise process control, improved scalability, and reproducibility.Enables safer handling of reactive intermediates and provides a direct pathway from lab-scale synthesis to large-scale production.
Combined Photo-Flow Synergizes the benefits of both paradigms for a highly efficient, safe, and scalable process.Offers a state-of-the-art platform for the continuous and automated synthesis of this compound derivatives.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Material Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical and medical research by accelerating the design-test-analyze cycle. springernature.com These computational tools are being applied to predict molecular properties, design novel compounds, and optimize synthetic pathways, offering a powerful complement to traditional experimental approaches. nih.govresearchgate.net

Drug Discovery: For quinoline-based drug discovery, AI and ML algorithms can screen vast virtual libraries of this compound derivatives to identify candidates with high predicted activity against specific biological targets, such as protein kinases or topoisomerases involved in cancer. ekb.egarabjchem.orgmdpi.com Machine learning models can predict the site selectivity of chemical reactions, facilitating the design of synthetic routes to novel derivatives. doaj.org Furthermore, AI can be used for de novo drug design, where algorithms generate entirely new molecular structures optimized for desired pharmacological profiles, including efficacy and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties. frontiersin.orgmdpi.com This approach allows for the exploration of new chemical space around the this compound scaffold to identify next-generation therapeutic agents. nih.gov

Material Design: Beyond medicine, the this compound core holds potential for the development of advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov ML models can accelerate the discovery of new materials by predicting their physical and chemical properties based on their molecular structure. citrine.io For instance, AI can guide the design of this compound derivatives with specific photophysical properties, such as desired emission wavelengths and quantum yields, for applications in optoelectronics. nih.gov By learning from existing data, these models can identify promising candidate structures, reducing the need for extensive trial-and-error synthesis and characterization.

Preclinical Development and Clinical Translation Potential

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology. ekb.egmdpi.comrsc.org This established track record provides a strong foundation for the preclinical development and potential clinical translation of novel derivatives of this compound.

The anticancer potential of quinoline derivatives has been demonstrated across a wide range of mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis. ekb.egarabjchem.org Several quinoline-based kinase inhibitors, such as lenvatinib (B1674733) and bosutinib, are already in clinical use for treating various cancers. nih.govnih.gov This validates the quinoline core as a viable pharmacophore for targeting key signaling pathways that drive tumor growth. rsc.org

The preclinical development pipeline for a new this compound derivative would involve several key stages:

Lead Optimization: Modifying the initial hit compound to improve potency, selectivity, and drug-like properties.

In Vitro Studies: Evaluating the compound's efficacy and mechanism of action in cancer cell lines and assessing its safety profile in normal cells. nih.govnih.gov

In Vivo Studies: Testing the compound in animal models (e.g., xenografts) to assess its antitumor activity, pharmacokinetics, and tolerability. nih.gov

While the journey from laboratory to clinic is challenging, the extensive history of successful quinoline-based drugs suggests that well-designed this compound derivatives have a significant potential for clinical translation, offering new therapeutic options for a variety of diseases. orientjchem.orgfrontiersin.org

Sustainable and Scalable Production Methodologies for this compound

As the applications of this compound expand, the need for sustainable and scalable production methods becomes increasingly critical. Green chemistry principles are being integrated into synthetic strategies to minimize environmental impact and improve economic viability. researchgate.netacs.org

Key green chemistry approaches applicable to this compound synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695). researchgate.net

Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govijpsjournal.com

Catalysis: Developing and using recoverable and reusable catalysts, such as nanocatalysts, to minimize waste and avoid the use of toxic reagents. nih.govacs.org

Atom Economy: Designing reactions, such as one-pot multicomponent reactions, that maximize the incorporation of reactant atoms into the final product, thereby reducing waste. acs.orgresearchgate.net

As previously discussed, flow chemistry represents a major advancement in scalable production. azolifesciences.com Its ability to enable continuous manufacturing not only improves efficiency and safety but also aligns with the principles of green chemistry by reducing solvent usage and energy consumption per unit of product. acs.orgresearchgate.net The development of robust, continuous-flow processes will be essential for the cost-effective and environmentally responsible production of this compound on an industrial scale. researchgate.net

Q & A

Q. What are the standard methods for isolating Quinoline-4-carbonitrile (QCN) from natural sources, and how do extraction conditions influence yield?

QCN can be isolated from Quisqualis indica flowers via solvent extraction (e.g., pentane) or hydrodistillation. The yield depends on enzymatic reactions in fresh flowers and post-harvest processing:

  • Solvent extraction : Submerging flowers in pentane for 10 hours at room temperature yields a "concrete" residue, with QCN content up to 5.7% in live flowers .
  • Hydrodistillation : Produces essential oil with lower QCN content (1.1%) due to thermal degradation of oxygenated terpenoids during distillation .
  • Critical factors : Flower freshness (enzymatic stability), solvent polarity, and temperature. TLC and GC-MS are used for purity validation .

Q. How is this compound synthesized in the laboratory, and what are the key intermediates?

QCN is synthesized via cyclization of precursors such as 2-aminoarylketones with carbonyl compounds. A green synthesis route involves:

  • Catalytic modification : Pd/Ac catalyst reduces QCN to quinoline-4-methylamine, enhancing bioactivity .
  • Key intermediates : o-cyanobenzylbromide and diethylamine, followed by LiAlH4 reduction for nitrile group manipulation .
  • Validation : NMR (<sup>1</sup>H, <sup>13</sup>C) and IR spectroscopy confirm structural integrity .

Q. What analytical techniques are essential for characterizing QCN and its derivatives?

  • Structural elucidation : X-ray crystallography (SHELX programs for refinement) , NMR (<sup>1</sup>H, <sup>13</sup>C, DEPT), and FT-IR for functional group analysis .
  • Purity assessment : HPLC with UV detection, GC-MS for volatile derivatives .
  • Quantitative analysis : UV-Vis spectroscopy for concentration determination in bioactivity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in QCN’s crystallographic data when using different refinement software?

Discrepancies in bond lengths/angles may arise from software algorithms (e.g., SHELXL vs. OLEX2). Mitigation strategies:

  • Cross-validation : Refine datasets with multiple programs (e.g., SHELX-97 and ORTEP-III ).
  • Error analysis : Compare R-factors and residual density maps to identify systematic errors .
  • Benchmarking : Use high-resolution datasets from synchrotron sources as reference standards .

Q. What experimental designs optimize QCN’s bioactivity while minimizing synthetic byproducts?

  • Catalytic optimization : Screen Pd/Ac catalyst ratios (e.g., 1:5 to 1:20) to maximize quinoline-4-methylamine yield .
  • Reaction kinetics : Monitor byproduct formation (e.g., over-reduced derivatives) via time-resolved HPLC .
  • Solvent selection : Use ionic liquids (e.g., [BMIM]BF4) to enhance reaction efficiency and recyclability .

Q. How do synergistic interactions between QCN and terpenoids in Quisqualis indica extracts enhance anti-inflammatory activity?

  • Fractionation studies : Separate QCN and terpenoids (e.g., (E,E)-α-farnesene) via column chromatography (silica gel 60-120 mesh) .
  • Bioassay-guided analysis : Compare IC50 values of individual compounds vs. combined fractions in COX-2 inhibition assays .
  • Statistical modeling : Apply ANOVA to identify synergistic/antagonistic effects in dose-response matrices .

Q. What computational methods predict QCN’s reactivity in novel synthetic pathways?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate QCN-protein interactions (e.g., COX-2) using Discovery Studio or AutoDock .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate reaction rates under varying temperatures .

Methodological Guidelines

Designing a robust research question for QCN-based studies Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example: "How does the electron-withdrawing nitrile group at C4 influence QCN’s binding affinity to cytochrome P450 enzymes compared to its methylamine derivative?"
  • Avoid vague questions; specify variables (e.g., substituent effects, enzymatic targets) .

Addressing data variability in QCN bioactivity assays

  • Replicates : Perform triplicate experiments with independent batches of QCN .
  • Error bars : Report standard deviations in dose-response curves .
  • Blinding : Use double-blind protocols in anti-inflammatory assays to reduce bias .

Integrating crystallographic and spectroscopic data for publication

  • CIF files : Deposit refined crystallographic data in the Cambridge Structural Database .
  • Supporting information : Include raw NMR spectra, HPLC chromatograms, and DFT input files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.